N-Benzylideneaniline N-Benzylideneaniline
Brand Name: Vulcanchem
CAS No.: 1750-36-3
VCID: VC8461020
InChI: InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H
SMILES: C1=CC=C(C=C1)C=NC2=CC=CC=C2
Molecular Formula: C13H11N
Molecular Weight: 181.23 g/mol

N-Benzylideneaniline

CAS No.: 1750-36-3

Cat. No.: VC8461020

Molecular Formula: C13H11N

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylideneaniline - 1750-36-3

CAS No. 1750-36-3
Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
IUPAC Name N,1-diphenylmethanimine
Standard InChI InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H
Standard InChI Key UVEWQKMPXAHFST-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C=NC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C=NC2=CC=CC=C2

Structural and Chemical Identity of N-Benzylideneaniline

Molecular Architecture

N-Benzylideneaniline (C₁₃H₁₁N) features a planar structure where the imine linkage bridges two aromatic rings—one from benzaldehyde and the other from aniline . The conjugation across the C=N bond contributes to its stability and influences its electronic properties, which are critical for its reactivity in subsequent transformations . The compound exists as yellowish needle-like crystals at room temperature, with a melting point of 52–54°C and a boiling point of 300°C .

Physicochemical Properties

The compound’s density is 0.956 g/cm³, and it exhibits partial solubility in water but high solubility in organic solvents such as ethanol, chloroform, and acetic anhydride . Its refractive index (1.600 at 99°C) and vapor pressure (0.002 mmHg at 25°C) further reflect its non-polar aromatic character . Table 1 summarizes key physicochemical parameters.

Table 1: Physicochemical Properties of N-Benzylideneaniline

PropertyValue
Molecular FormulaC₁₃H₁₁N
Molar Mass181.23 g/mol
Melting Point52–54°C
Boiling Point300°C at 760 mmHg
Density0.956 g/cm³
Refractive Index1.600 (99°C)
SolubilityEthanol, Chloroform, Acetic Anhydride
Vapor Pressure0.002 mmHg at 25°C

Synthesis Methodologies

Traditional Condensation Approach

The classical synthesis involves the acid-catalyzed condensation of equimolar benzaldehyde and aniline. For instance, FeSO₄ (0.1% w/w) facilitates this reaction at ambient temperature, yielding N-Benzylideneaniline in 57% yield after recrystallization with ethanol . The mechanism proceeds via nucleophilic attack of aniline’s amine group on benzaldehyde’s carbonyl carbon, followed by dehydration to form the imine bond .

Green Chemistry Innovations

Recent solvent-free methodologies emphasize environmental sustainability. A notable example employs Kinnow peel waste—a bio-derived catalyst—to achieve an 85% yield under mild conditions . This approach leverages the peel’s multifunctional groups (e.g., hydroxyl, carbonyl) to accelerate Schiff base formation, reducing reliance on hazardous solvents .

Advanced Catalytic Systems

Hierarchically nanostructured MnCo₂O₄ nanorods have demonstrated exceptional catalytic performance, achieving 90.9% conversion of benzyl alcohol and 95.4% selectivity for N-Benzylideneaniline at 60°C . The catalyst’s high surface area and synergistic Mn²⁺/Mn³⁺ and Co²⁺/Co³⁺ redox pairs enhance dehydrogenation and condensation steps, enabling efficient one-pot synthesis from benzyl alcohol and aniline .

Table 2: Comparative Analysis of Synthesis Methods

MethodCatalystConditionsYield (%)
Traditional FeSO₄Ambient, Solvent-Free57
Green Chemistry Kinnow PeelMild, Solvent-Free85
Nanostructured MnCo₂O₄60°C, Aerobic90.9

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of N-Benzylideneaniline reveals a strong absorption band at ~1620 cm⁻¹, corresponding to the C=N stretch, confirming imine formation . Additional peaks at ~3030 cm⁻¹ (aromatic C-H) and ~690 cm⁻¹ (C-H out-of-plane bending) align with its biphenyl structure .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at ~200°C, consistent with its melting point and volatility . The compound’s stability under ambient storage conditions makes it suitable for long-term use in synthetic protocols .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

N-Benzylideneaniline serves as a precursor to salicylideneaniline and tetraphenylthiophene, which are pivotal in photochromic materials and organic electronics . Its ability to undergo cyclization and cross-coupling reactions expands its utility in constructing complex molecular architectures .

Catalytic Transformations

The compound’s imine group participates in hydrogenation and oxidation reactions. For example, MnCo₂O₄-catalyzed dehydrogenation of benzyl alcohol to benzaldehyde—a key step in N-Benzylideneaniline synthesis—highlights its role in tandem catalytic processes .

Emerging Trends and Future Directions

Recent studies advocate for bio-based catalysts like Kinnow peel to enhance sustainability . Additionally, nanostructured spinel oxides (e.g., MnCo₂O₄) offer recyclability and high activity, paving the way for industrial-scale applications . Future research may explore N-Benzylideneaniline’s potential in metal-organic frameworks (MOFs) or as a ligand in coordination chemistry, leveraging its rigid, planar structure.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator